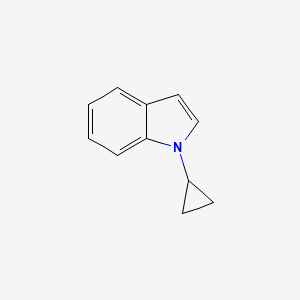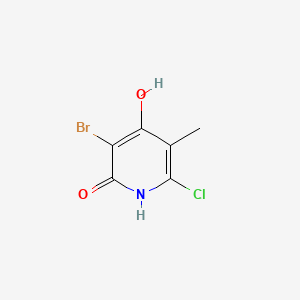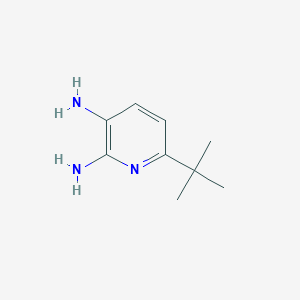![molecular formula C13H9BrClN3OS B3332440 N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea CAS No. 89374-30-1](/img/structure/B3332440.png)
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea
Descripción general
Descripción
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea, also known as Br-Py-CPT, is a synthetic compound that has been extensively studied for its biological properties. This compound belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is not fully understood. However, it has been suggested that the anti-cancer activity of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is mediated through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a key role in cancer cell survival and proliferation. Inhibition of STAT3 by N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity. N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea has also been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea in lab experiments is its high potency and selectivity towards cancer cells. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of using N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea, which may lead to the development of more potent and selective anti-cancer drugs. Additionally, the potential use of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea in the treatment of other diseases, such as inflammation and neurodegenerative disorders, warrants further investigation.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The anti-cancer activity of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is believed to be due to its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-8-3-5-9(6-4-8)17-13(20)18-12(19)10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQFGQODEJJSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3332399.png)


![3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332424.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332429.png)
![N-[(2-chloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B3332438.png)

![[1,1':3',1''-Terphenyl]-4-carboxylic acid, 3''-(1,1-dimethylethyl)-4'-(2-hydroxyethoxy)-4''-(1-pyrrolidinyl)-, ethyl ester](/img/structure/B3332453.png)
![3-Oxo-16alpha-methyl-17-hydroxy-17beta-[2-(ethoxycarbonyloxy)acetyl]androsta-1,4,9(11)-triene](/img/structure/B3332456.png)
![{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine](/img/structure/B3332464.png)